molecular formula C18H13NO4S B2642625 3-[4-(Benzoylamino)phenoxy]-2-thiophenecarboxylic acid CAS No. 900015-31-8

3-[4-(Benzoylamino)phenoxy]-2-thiophenecarboxylic acid

Cat. No.: B2642625
CAS No.: 900015-31-8
M. Wt: 339.37
InChI Key: CVPWHIRATLFDHN-UHFFFAOYSA-N
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Description

“3-[4-(Benzoylamino)phenoxy]-2-thiophenecarboxylic acid” is a chemical compound with the CAS Number: 900015-31-8 and Linear Formula: C18H13NO4S . It is not intended for human or veterinary use and is primarily used for research purposes.


Molecular Structure Analysis

The molecular formula of this compound is C18H13NO4S . This indicates that it contains 18 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, 4 oxygen atoms, and 1 sulfur atom .


Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 339.37 . Unfortunately, other specific physical and chemical properties like melting point, boiling point, density, etc., are not available from the search results.

Scientific Research Applications

  • Polymer Synthesis and Materials Science : A study by Trejo-Machin et al. (2017) discusses the use of phenolic compounds, similar in structure to the specified chemical, in the development of polybenzoxazine materials. These materials have thermal and thermo-mechanical properties suitable for a wide range of applications in materials science (Trejo-Machin et al., 2017).

  • Free Radical Scavenging and Protein Binding : Research by Makawana and Singh (2020) explored the use of phenolic compounds in synthesizing dendrimers with free radical scavenging abilities. These dendrimers showed promising results in protein binding studies, indicating their potential use in biochemical applications (Makawana & Singh, 2020).

  • Chemoselective Synthesis : Singh et al. (2017) demonstrated the chemoselective N-benzoylation of aminophenols, a process closely related to the structure of the chemical . This method is significant in organic synthesis, particularly in the formation of compounds of biological interest (Singh et al., 2017).

  • Supramolecular Chemistry : Singh et al. (2016) investigated the construction of supramolecular assemblies using polycarboxylic acids and reduced Schiff bases. This research provides insights into the interconversion of host–guest components, relevant to the design of complex molecular systems (Singh et al., 2016).

  • Organic Synthesis and Functional Polymers : David et al. (2005) developed a methodology for the synthesis of 2-arylbenzo[b]thiophenes with heteroatoms at the 3-positions. This work is critical for understanding the synthesis of functional polymers and related compounds (David et al., 2005).

  • Crystal Structure Analysis : The work by Smith et al. (1995) on the crystal structure of substituted phenoxyacetic acids provides valuable insights into the molecular structure and potential applications in crystallography and materials science (Smith et al., 1995).

Properties

IUPAC Name

3-(4-benzamidophenoxy)thiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13NO4S/c20-17(12-4-2-1-3-5-12)19-13-6-8-14(9-7-13)23-15-10-11-24-16(15)18(21)22/h1-11H,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVPWHIRATLFDHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)OC3=C(SC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>50.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49649019
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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